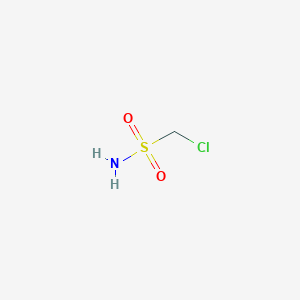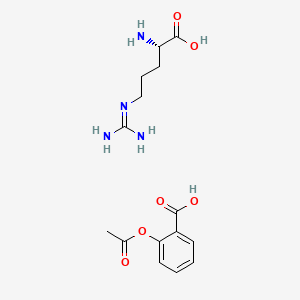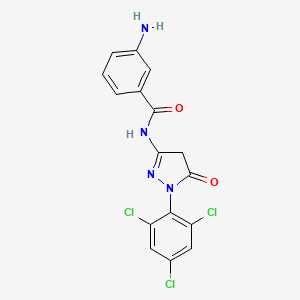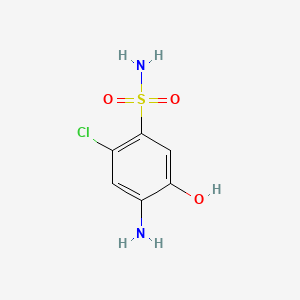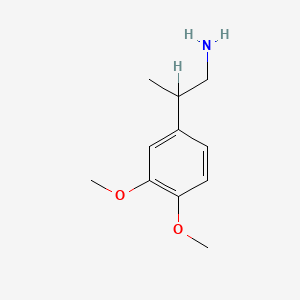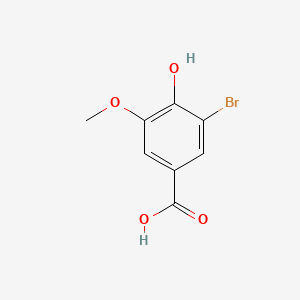
5-Bromovanillic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated organic compounds like 5-bromovanillic acid often involves halogenation reactions where a hydrogen atom is replaced by a bromine atom. This can be achieved through various synthetic routes, including direct bromination of the precursor compound, which in the case of 5-bromovanillic acid would be vanillic acid, using brominating agents such as N-bromosuccinimide under controlled conditions to ensure specificity and yield optimization.
Molecular Structure Analysis
Molecular structure analysis of 5-bromovanillic acid involves the study of its geometric parameters, including bond lengths, bond angles, and conformational structures. Spectroscopic techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy can provide detailed insights into the molecular vibrations and structural aspects. For instance, Karabacak and Kurt (2009) conducted an extensive study on the structures and vibrations of 5-bromo-salicylic acid, a compound structurally related to 5-bromovanillic acid, using FT-IR and Raman spectroscopy combined with quantum chemical calculations to understand its conformers and vibrational modes (Karabacak & Kurt, 2009).
Aplicaciones Científicas De Investigación
Neurodevelopmental Research
Research involving 5-bromovanillic acid and related compounds has provided insights into neurodevelopmental disorders. For instance, a study by Kuwagata et al. (2019) used 5-bromo-2′-deoxyuridine (BrdU) in a rat model to investigate hyperactivity and hyporeproductivity, which are common in human neurodevelopmental disorders like autism. This study highlighted the influence of genotoxic factors on the development of dopamine (DA) and serotonin (5-HT) systems, particularly in the hypothalamus and striatum, and its relation to social dysfunction in neurodevelopmental disorders (Kuwagata et al., 2019).
Understanding of Central Dopamine and Serotonin Metabolism
In a study on affective disorders, Åberg-Wistedt et al. (1985) explored the biochemical heterogeneity, particularly focusing on the role of serotonin neurotransmission. The study indicated that dopamine might be involved in the pathogenesis of affective disorders, and this finding can be linked to the use of compounds like 5-bromovanillic acid in understanding neurotransmitter metabolism (Åberg-Wistedt et al., 1985).
Applications in DNA Research
The use of 5-bromo-2′-deoxyuridine (BrdU) in DNA research has been significant. Gross and Rabinowitz (1969) utilized tritiated 5-bromo-2'-deoxyuridine as a precursor for synthesizing nuclear and mitochondrial deoxyribonucleic acid in rat liver. This research helped in understanding the replication mechanisms of mitochondrial and nuclear DNA, highlighting its semi-conservative nature (Gross & Rabinowitz, 1969).
Spectroscopic Studies
Karabacak and Kurt (2009) conducted a comprehensive experimental and theoretical study on the structures and vibrations of 5-bromo-salicylic acid, closely related to 5-bromovanillic acid. Their research involved Fourier transform infrared and Raman spectra analysis, providing insights into the molecular structure and vibrational frequencies of such compounds (Karabacak & Kurt, 2009).
Catalytic Applications in Lignin Pulping
Dimmel et al. (1996) explored the potential of bromination, a process related to the use of compounds like 5-bromovanillic acid, in improving the yield of benzoquinones from lignins. Their research on the NO2 reaction of 5-bromovanillin provided valuable insights into lignin pulping processes, which is crucial in the paper and pulp industry (Dimmel et al., 1996).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
This can lead to changes in the structure and function of biomolecules, potentially affecting cellular processes .
Biochemical Pathways
They can influence the activity of enzymes, alter signal transduction, and affect the regulation of genes .
Pharmacokinetics
They are metabolized by various enzymes, often through oxidation or conjugation reactions, and excreted primarily in the urine .
Result of Action
These effects can lead to changes in cellular behavior and potentially contribute to the compound’s pharmacological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromovanillic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, individual factors such as age, sex, health status, and genetic makeup can influence the compound’s pharmacokinetics and pharmacodynamics .
Propiedades
IUPAC Name |
3-bromo-4-hydroxy-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOVBTMEPVEFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212630 | |
| Record name | 5-Bromovanillic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromovanillic acid | |
CAS RN |
6324-52-3 | |
| Record name | 3-Bromo-4-hydroxy-5-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6324-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromovanillic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006324523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6324-52-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29084 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromovanillic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromovanillic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.078 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



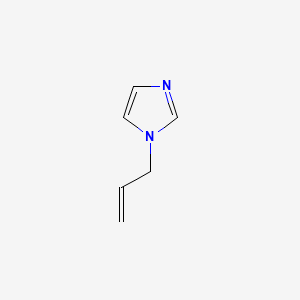
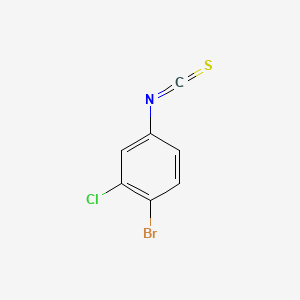
![2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B1265947.png)
